

A comparative study of the metabolic pathways of Methallylescaline and proscaline

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Compound of Interest

Compound Name: Methallylescaline

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A Comparative Metabolic Study: Methallylescaline vs. Proscaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two psychedelic phenethylamines, **Methallylescaline** and Proscaline. While research into the metabolism of **Methallylescaline** has yielded specific quantitative and mechanistic data, comprehensive information on Proscaline remains comparatively limited. This document summarizes the current understanding of both compounds, highlighting areas where further investigation is warranted.

At a Glance: Key Metabolic Differences

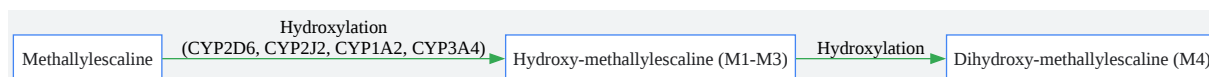
Feature	Methallylescaline	Proscaline
Primary Metabolic Reactions	Hydroxylation	Hydroxylation, N-acetylation[1]
Identified Metabolites	4 (3 mono-hydroxylated, 1 di-hydroxylated)	7 (types not fully specified)[1]
Key Metabolizing Enzymes	CYP2D6, CYP2J2, CYP1A2, CYP3A4	Not definitively identified
Metabolic Stability	Low clearance	Data not available

Metabolic Pathways and Enzymology

Methallylescaline

In vitro studies utilizing human hepatocytes have elucidated the primary metabolic fate of **Methallylescaline**. The metabolism is characterized by hydroxylation reactions occurring on the methallyl group, leading to the formation of three distinct mono-hydroxylated metabolites (M1-M3) and one di-hydroxylated metabolite (M4).

The key enzymes responsible for the metabolism of **Methallylescaline** have been identified as members of the Cytochrome P450 (CYP) superfamily. Specifically, CYP2D6, CYP2J2, CYP1A2, and CYP3A4 are involved in the formation of the hydroxylated metabolites.

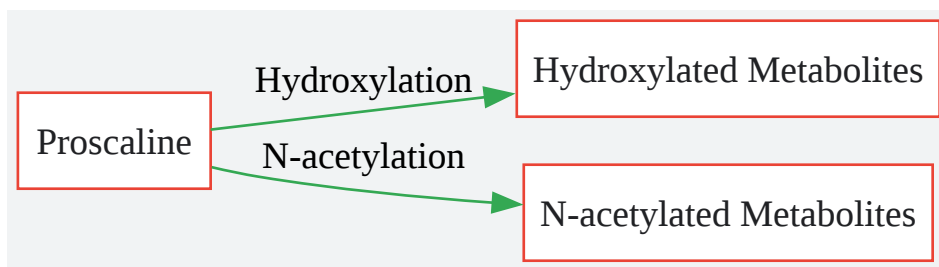


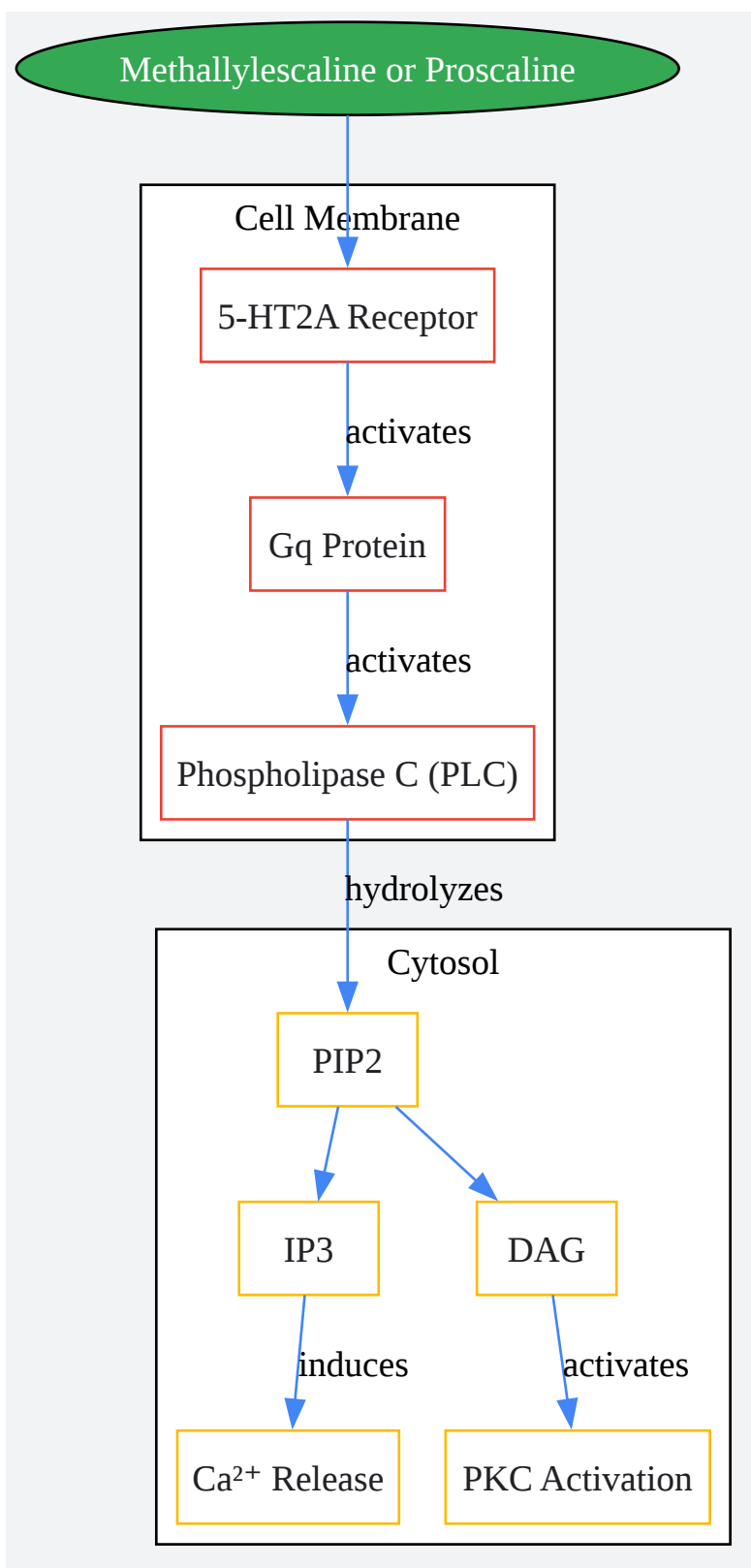
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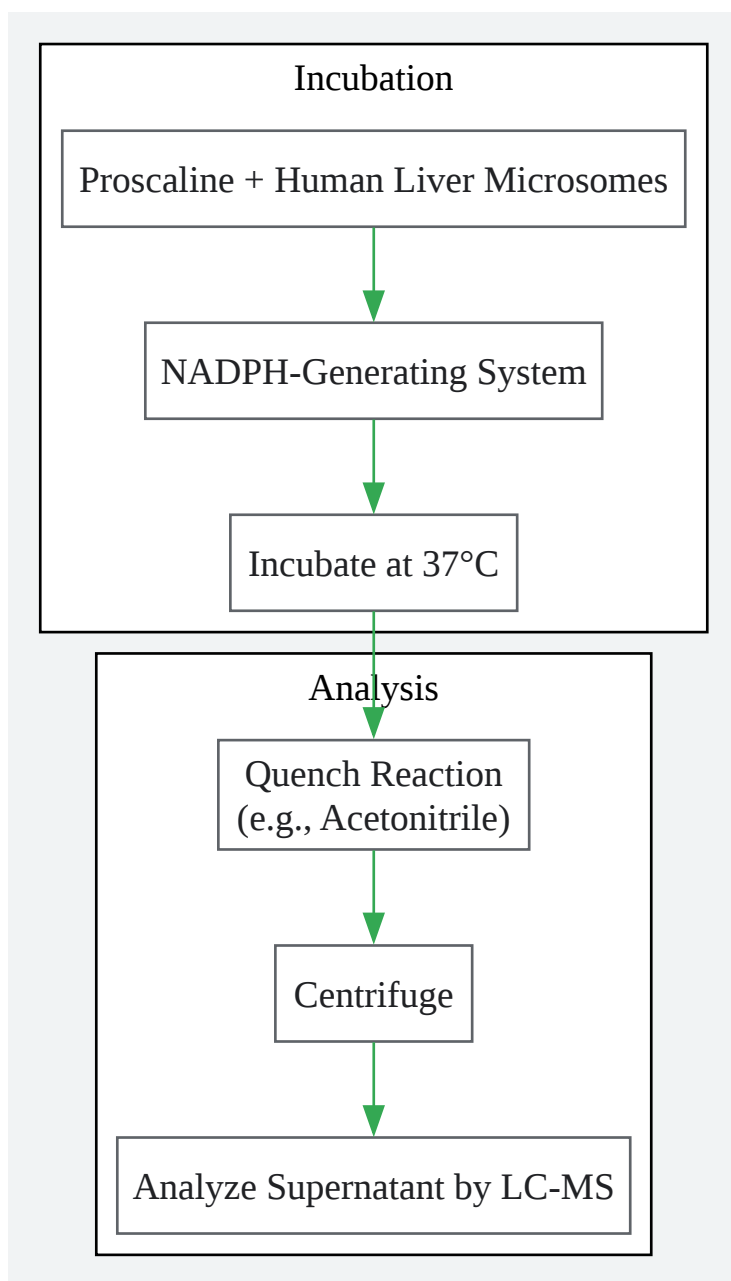
Proposed metabolic pathway of **Methallylescaline**.

Proscaline

Detailed metabolic pathways for proscaline in humans have not been as extensively characterized as those for **Methallylescaline**. However, a comparative study utilizing in silico, in vivo (zebrafish), and in vitro (human liver microsomes) models has provided initial insights. This research identified seven metabolites of proscaline, with the primary metabolic transformations being hydroxylation and N-acetylation.[1] The specific cytochrome P450 enzymes involved in proscaline metabolism have not yet been definitively identified in the available literature.







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References

- 1. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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